molecular formula C5H8N2O3 B8131436 MeImd(2)-OH.H2O

MeImd(2)-OH.H2O

Cat. No.: B8131436
M. Wt: 144.13 g/mol
InChI Key: GGMHCKFCFNIIBR-UHFFFAOYSA-N
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Description

The compound “MeImd(2)-OHH2O” is a hydrated form of a methylimidazole derivative Methylimidazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry These compounds are characterized by their imidazole ring structure, which is a five-membered ring containing two nitrogen atoms The presence of the hydroxyl group and water of hydration in “MeImd(2)-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MeImd(2)-OH.H2O” typically involves the reaction of methylimidazole with a suitable hydroxylating agent under controlled conditions. One common method is the hydroxylation of methylimidazole using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature of around 50-60°C, and the product is then purified through crystallization to obtain the hydrated form.

Industrial Production Methods

In an industrial setting, the production of “this compound” can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

“MeImd(2)-OH.H2O” undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The methyl group and hydroxyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

“MeImd(2)-OH.H2O” has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “MeImd(2)-OH.H2O” involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring structure allows for strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the hydroxyl group and water of hydration, making it less versatile in certain applications.

    2-Methylimidazole: Similar structure but without the hydroxyl group, leading to different chemical reactivity.

    4-Methylimidazole: Positional isomer with different chemical properties and applications.

Uniqueness

“MeImd(2)-OH.H2O” is unique due to the presence of both the hydroxyl group and water of hydration, which impart distinct chemical and physical properties. These features enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-methylimidazole-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.H2O/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMHCKFCFNIIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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